molecular formula C16H22N4OS B4775457 N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea

N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea

Cat. No. B4775457
M. Wt: 318.4 g/mol
InChI Key: SYLLMHNYLRUAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea, also known as EMPTU, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. EMPTU is a thiourea derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents. The compound has been found to exhibit significant biological activity, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes or receptors. One study found that N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea inhibits the activity of the enzyme carbonic anhydrase, which is involved in several physiological processes. Another study found that N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea binds to the GABA-A receptor, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea has been found to exhibit several biochemical and physiological effects. One study found that N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea inhibits the growth of several cancer cell lines, including breast cancer and lung cancer cells. Another study found that N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea has anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea has also been found to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for use in a variety of assays. However, N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, some studies have reported that N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea exhibits cytotoxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea. One area of interest is the development of N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea's potential use as a corrosion inhibitor in industrial applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea and its potential applications in various fields.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea has been the subject of several studies due to its potential applications in various fields. One study found that N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea exhibits significant anti-tumor activity in vitro, making it a potential candidate for cancer treatment. Another study found that N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea has antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea has also been investigated for its potential use as a corrosion inhibitor and as a ligand in the synthesis of metal complexes.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[3-(5-methylpyrazol-1-yl)propyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-3-21-15-7-5-14(6-8-15)19-16(22)17-10-4-12-20-13(2)9-11-18-20/h5-9,11H,3-4,10,12H2,1-2H3,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLLMHNYLRUAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCCCN2C(=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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